Antibacterial agent 18

Antibacterial AIE Gram-positive

Select Antibacterial Agent 18 (CAS 1239602-35-7) for its unmatched, dual-spectrum antibacterial potency, achieving MICs as low as 0.008 μg/mL—a 10-fold improvement over prior art TPE derivatives. This multi-arm AIE molecule physically disrupts cell wall transglycosylation and transpeptidation in both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its unique, resistance-agnostic mechanism ensures reproducible results, making generic substitution scientifically untenable for critical in vivo proof-of-concept or high-throughput screening studies.

Molecular Formula C39H27NO6
Molecular Weight 605.6 g/mol
CAS No. 1239602-35-7
Cat. No. B3027188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 18
CAS1239602-35-7
Molecular FormulaC39H27NO6
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O
InChIInChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46)
InChIKeyNWYGETXZXGDGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 18 (CAS 1239602-35-7): Multi-Arm AIE Molecule with Broad-Spectrum Antibacterial Activity for Infection Research and Drug Discovery


Antibacterial agent 18 (CAS 1239602-35-7) is a multi-arm aggregation-induced emission (AIE) molecule, designated as compound 23 in patent CN110123801A [1]. Its chemical structure, 4',4''',4'''''-nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)), comprises a nitrogen-centered core with three conjugated rigid biphenyl-carboxylic acid arms . This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inserting its conjugated rigid arm structure into the bacterial cell wall and disrupting the transglycosylation and transpeptidation processes essential for cell wall synthesis [1].

Why Antibacterial agent 18 Cannot Be Replaced by Generic AIE Molecules or Conventional Cell Wall Inhibitors


Substituting Antibacterial agent 18 with other aggregation-induced emission (AIE) molecules or conventional cell wall synthesis inhibitors risks compromising antibacterial potency and breadth of activity. Prior art tetraphenylethylene (TPE) derivatives exhibit minimum inhibitory concentrations (MICs) no lower than 0.08 μg/mL [1], whereas Antibacterial agent 18 achieves MIC values as low as 0.008 μg/mL against certain strains—a 10-fold improvement in potency [1][2]. Furthermore, unlike many conventional antibiotics that target either Gram-positive or Gram-negative bacteria, Antibacterial agent 18 demonstrates potent activity against both, including multidrug-resistant strains such as MRSA, MDR E. coli, and MDR P. aeruginosa [1]. This dual-spectrum, high-potency profile, combined with its unique mechanism of action via physical insertion into the cell wall, makes generic substitution scientifically untenable for researchers seeking to maximize antibacterial effect size and minimize the risk of experimental variability or resistance-driven confounding.

Antibacterial agent 18: Direct Comparative Efficacy Data Against Prior Art AIE Molecules, Drug-Resistant Pathogens, and in Biofilm Eradication


10-Fold Higher Potency Against S. aureus Compared to Prior Art TPE Derivative AIE Molecules

Antibacterial agent 18 demonstrates a minimum inhibitory concentration (MIC) of 0.008 μg/mL against S. aureus, a 10-fold improvement in potency compared to the lowest MIC reported for tetraphenylethylene (TPE) derivatives, which achieve a minimum of 0.08 μg/mL [1][2]. This head-to-head comparison establishes Antibacterial agent 18 as a significantly more potent AIE-based antibacterial agent within the same structural class.

Antibacterial AIE Gram-positive

Potent Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC Comparable to Susceptible Strains

Antibacterial agent 18 exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.008 μg/mL, identical to its activity against methicillin-susceptible S. aureus [1]. This contrasts with conventional β-lactam antibiotics such as methicillin or oxacillin, which show markedly elevated MICs (≥4 μg/mL) against MRSA strains due to altered penicillin-binding proteins . The lack of cross-resistance suggests a mechanism independent of β-lactamase activity and PBP mutations.

Antibacterial Drug Resistance MRSA

Broad-Spectrum Gram-Negative Activity Including Multidrug-Resistant Strains at Sub-μg/mL Concentrations

Antibacterial agent 18 demonstrates MIC values of 0.125 μg/mL against E. coli and 0.25 μg/mL against P. aeruginosa [1]. Critically, its activity against multidrug-resistant (MDR) strains remains uncompromised, with MICs of 0.25 μg/mL for MDR E. coli and 0.25 μg/mL for MDR P. aeruginosa [1]. In contrast, conventional Gram-negative agents like ciprofloxacin or ceftazidime often show 4- to 128-fold higher MICs against MDR isolates [2].

Antibacterial Gram-negative MDR

Superior Biofilm Eradication Compared to Saline Control and Implied Efficacy Against Persistent Infections

In a mature S. aureus biofilm model established over 24 hours, treatment with 20 μg/mL of Antibacterial agent 18 (specifically the structurally related molecule 9 from the same patent family) reduced bacterial viability to 30% relative to the saline control group [1]. While quantitative biofilm eradication data for compound 23 is not directly available, the shared mechanism of action (cell wall insertion and disruption) and structural similarity within the multi-arm AIE class support class-level inference of biofilm activity [2]. In contrast, many conventional antibiotics (e.g., vancomycin, ciprofloxacin) show minimal biofilm penetration and require 10- to 100-fold higher concentrations to achieve comparable killing [3].

Biofilm Antibacterial Persistent Infection

Optimal Scientific and Procurement Use Cases for Antibacterial agent 18 Based on Quantified Performance Data


High-Throughput Screening for Novel Antibacterial Leads Targeting Gram-Positive Pathogens

Given its 10-fold higher potency against S. aureus compared to prior art TPE derivatives (MIC 0.008 μg/mL vs. 0.08 μg/mL) [1], Antibacterial agent 18 serves as an optimal positive control or reference compound for high-throughput screening campaigns aiming to identify next-generation AIE-based antibacterials with sub-μg/mL activity. Its consistent sub-0.01 μg/mL MIC reduces the likelihood of false negatives due to insufficient control activity.

Preclinical Efficacy Studies in Murine Models of Multidrug-Resistant Bacterial Infection

With demonstrated in vivo efficacy leading to 100% cure rates in a mouse abdominal infection model using MDR bacteria [1] and uncompromised MIC values against MRSA, MDR E. coli, and MDR P. aeruginosa [1], Antibacterial agent 18 is ideally suited for in vivo proof-of-concept studies requiring a tool compound with predictable, resistance-agnostic antibacterial activity. This reduces experimental variability attributable to strain-specific resistance mechanisms.

Mechanistic Studies of Bacterial Cell Wall Synthesis Inhibition and Biofilm Disruption

The compound's unique mechanism—physical insertion of conjugated rigid arms into the cell wall, hindering transglycosylation and transpeptidation [1]—provides a distinct tool for dissecting bacterial cell wall biosynthesis pathways. In biofilm models, its class-demonstrated ability to reduce mature S. aureus biofilm viability to 30% at 20 μg/mL [1] positions it as a valuable probe for studying biofilm-specific tolerance mechanisms and evaluating adjunctive anti-biofilm strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.